molecular formula C12H16N4O4 B7084065 Methyl 1-[2-[(2-methylpyrazol-3-yl)amino]-2-oxoacetyl]pyrrolidine-3-carboxylate

Methyl 1-[2-[(2-methylpyrazol-3-yl)amino]-2-oxoacetyl]pyrrolidine-3-carboxylate

Cat. No.: B7084065
M. Wt: 280.28 g/mol
InChI Key: CHRCKGDOLGCCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[2-[(2-methylpyrazol-3-yl)amino]-2-oxoacetyl]pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylpyrazole, pyrrolidine, and methyl chloroformate.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving:

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxoacetyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or acyl groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: Used in studies to understand biochemical pathways and mechanisms.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Investigated for its use in agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The mechanism often involves:

    Binding: The compound binds to the active site of an enzyme, inhibiting its activity.

    Pathway Modulation: By inhibiting or activating specific pathways, it can alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[2-[(2-methylpyrazol-3-yl)amino]-2-oxoacetyl]pyrrolidine-3-carboxylate: can be compared with other pyrazole-containing compounds and pyrrolidine derivatives.

    Examples: 2-methylpyrazole, pyrrolidine-3-carboxylate derivatives.

Uniqueness

    Structural Features: The combination of a pyrazole ring with a pyrrolidine carboxylate is relatively unique, providing distinct chemical and biological properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactions, making it a versatile compound in synthesis and research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

methyl 1-[2-[(2-methylpyrazol-3-yl)amino]-2-oxoacetyl]pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-15-9(3-5-13-15)14-10(17)11(18)16-6-4-8(7-16)12(19)20-2/h3,5,8H,4,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRCKGDOLGCCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)C(=O)N2CCC(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.